molecular formula C10H10BrNO2S B1405367 S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate CAS No. 1624260-49-6

S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate

Cat. No. B1405367
M. Wt: 288.16 g/mol
InChI Key: IPJVQSLXRVHCCR-UHFFFAOYSA-N
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Description

S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate is a chemical compound with the molecular formula C10H10BrNO2S . It has an average mass of 288.161 Da and a mono-isotopic mass of 286.961548 Da . This compound is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate consists of 10 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . For a detailed structural analysis, it’s recommended to use tools like NMR or X-ray crystallography, which are commonly used in the field of chemistry for such purposes.

Scientific Research Applications

Metabolism and Identification of Metabolites

One application of related compounds is in the study of metabolism, where compounds like 4-bromo-2,5-dimethoxyphenethylamine are used to understand metabolic pathways in rats. This includes identifying various metabolites that are formed in the body after administration (Kanamori et al., 2002).

Synthesis of Complex Molecules

Compounds similar to S-(5-Bromo-2-formylphenyl) Dimethylcarbamothioate are also used in the synthesis of complex molecules. For instance, palladium-catalyzed direct arylation of heteroaromatics using esters as blocking groups has been achieved with methyl 5-bromo-2-furoate, enabling the synthesis of biheteroaryls in high yields (Fu et al., 2012).

Chemical Synthesis and Structural Analysis

The synthesis of phenothiazines via Smiles rearrangement, involving compounds like 5-bromo/3,4-dimethyl-2-formamido-2'-nitrodiphenylsulfides, demonstrates the importance of such compounds in the creation of new chemicals for biomedical screening (Sharma et al., 2002).

Investigation of Chemical Reactions

Research into the reactions of naphtho[2,1-b]thiophen, including bromination and formylation, provides insight into the behavior of similar bromo- and formyl-substituted compounds in various chemical processes (Clarke et al., 1969).

Safety And Hazards

The safety and hazards associated with S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate are not specified in the search results. For safety information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier .

properties

IUPAC Name

S-(5-bromo-2-formylphenyl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2S/c1-12(2)10(14)15-9-5-8(11)4-3-7(9)6-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJVQSLXRVHCCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601163104
Record name Carbamothioic acid, N,N-dimethyl-, S-(5-bromo-2-formylphenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate

CAS RN

1624260-49-6
Record name Carbamothioic acid, N,N-dimethyl-, S-(5-bromo-2-formylphenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624260-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamothioic acid, N,N-dimethyl-, S-(5-bromo-2-formylphenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate
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S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate
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S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate
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S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate
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S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate
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S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate

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